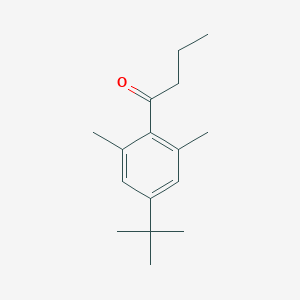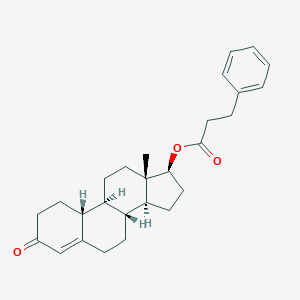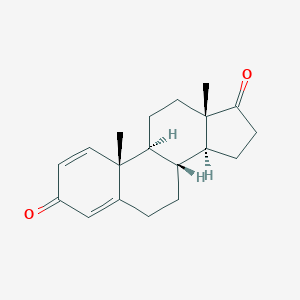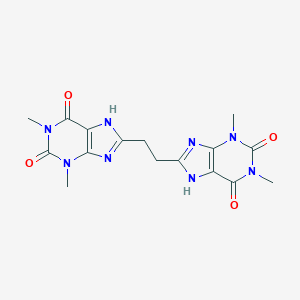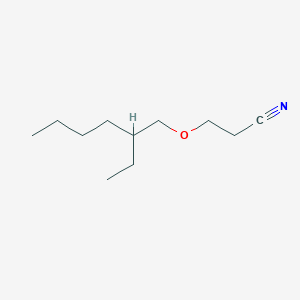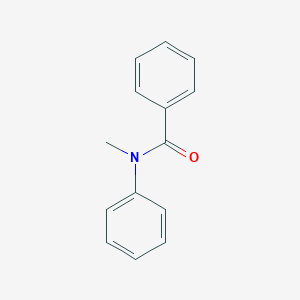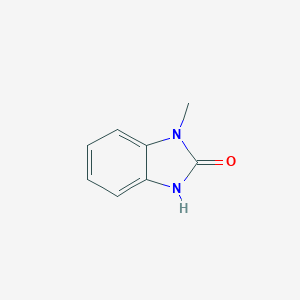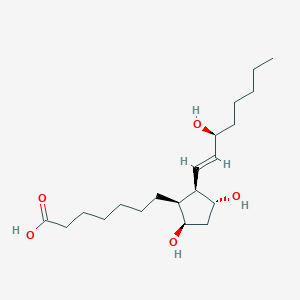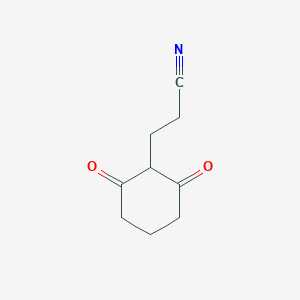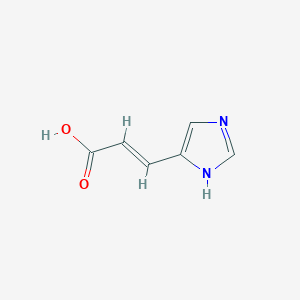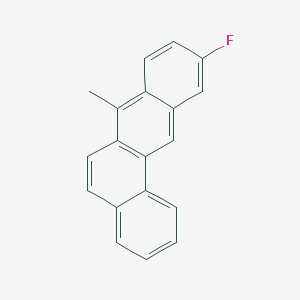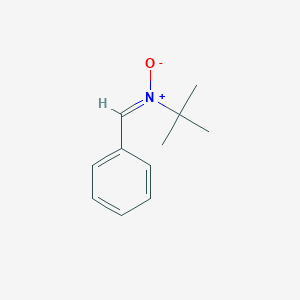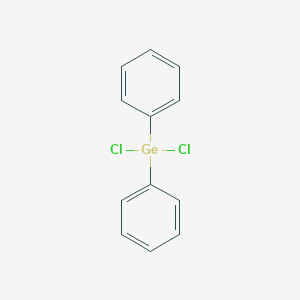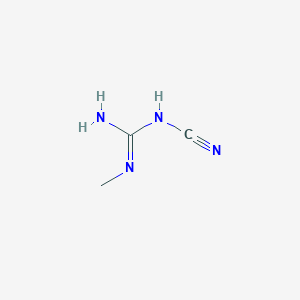
(3-Chloro-2-phenylpropyl)(triethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-phenylpropyl)(triethoxy)silane, also known as CPPES, is an organosilicon compound that has gained significant attention in the field of material science and chemistry. CPPES is a versatile compound that can be used for various applications due to its unique properties.
Mechanism Of Action
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a bifunctional compound that contains both a silane and a chloroalkyl group. The silane group can react with various inorganic surfaces, such as silica, alumina, and glass, to form a covalent bond. The chloroalkyl group can react with various organic compounds, such as polymers and resins, to form a covalent bond. The covalent bond formed between (3-Chloro-2-phenylpropyl)(triethoxy)silane and the surface or organic compound enhances the adhesion and compatibility between the two materials.
Biochemical And Physiological Effects
(3-Chloro-2-phenylpropyl)(triethoxy)silane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. (3-Chloro-2-phenylpropyl)(triethoxy)silane is also biodegradable and does not accumulate in the environment.
Advantages And Limitations For Lab Experiments
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a versatile compound that can be easily synthesized and used for various applications. It has excellent adhesion properties and can improve the compatibility between different materials. However, (3-Chloro-2-phenylpropyl)(triethoxy)silane is sensitive to moisture and requires careful handling to prevent hydrolysis. Furthermore, the reaction between (3-Chloro-2-phenylpropyl)(triethoxy)silane and the surface or organic compound may require specific conditions, such as temperature and pressure, to achieve optimal results.
Future Directions
(3-Chloro-2-phenylpropyl)(triethoxy)silane has significant potential for various applications in the fields of material science and chemistry. Some future directions for research include:
1. Investigation of the use of (3-Chloro-2-phenylpropyl)(triethoxy)silane as a surface modifier for various substrates, such as metals, ceramics, and plastics.
2. Development of functionalized nanoparticles using (3-Chloro-2-phenylpropyl)(triethoxy)silane for drug delivery and imaging applications.
3. Study of the effect of (3-Chloro-2-phenylpropyl)(triethoxy)silane on the mechanical properties of polymers and composites.
4. Investigation of the use of (3-Chloro-2-phenylpropyl)(triethoxy)silane in the synthesis of functionalized silica nanoparticles for catalytic applications.
5. Development of new synthesis methods for (3-Chloro-2-phenylpropyl)(triethoxy)silane to improve its efficiency and reduce its environmental impact.
Conclusion:
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a versatile compound that has gained significant attention in the field of material science and chemistry. It has excellent adhesion properties and can improve the compatibility between different materials. (3-Chloro-2-phenylpropyl)(triethoxy)silane has been extensively studied for its potential applications in various fields of science, including organic-inorganic hybrid materials, surface modification, and drug delivery. Future research on (3-Chloro-2-phenylpropyl)(triethoxy)silane may lead to the development of new materials and technologies that can benefit various industries.
Synthesis Methods
(3-Chloro-2-phenylpropyl)(triethoxy)silane can be synthesized through the reaction of (3-chloro-2-phenylpropyl) chloride with triethoxysilane in the presence of a catalyst. The reaction occurs at room temperature and yields (3-Chloro-2-phenylpropyl)(triethoxy)silane as a colorless liquid. The synthesis of (3-Chloro-2-phenylpropyl)(triethoxy)silane is relatively simple and can be easily scaled up for industrial applications.
Scientific Research Applications
(3-Chloro-2-phenylpropyl)(triethoxy)silane has been extensively studied for its potential applications in various fields of science. It has been used as a coupling agent in the synthesis of organic-inorganic hybrid materials, such as silica-filled rubber composites and polymer nanocomposites. (3-Chloro-2-phenylpropyl)(triethoxy)silane has also been used as a surface modifier to improve the adhesion of coatings and paints to various substrates. Furthermore, (3-Chloro-2-phenylpropyl)(triethoxy)silane has been studied for its potential use in the synthesis of functionalized nanoparticles for drug delivery and imaging applications.
properties
CAS RN |
10088-50-3 |
|---|---|
Product Name |
(3-Chloro-2-phenylpropyl)(triethoxy)silane |
Molecular Formula |
C15H25ClO3Si |
Molecular Weight |
316.89 g/mol |
IUPAC Name |
(3-chloro-2-phenylpropyl)-triethoxysilane |
InChI |
InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)13-15(12-16)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3 |
InChI Key |
MHLMHKUWJQHGKG-UHFFFAOYSA-N |
SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
Canonical SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
Other CAS RN |
10088-50-3 |
synonyms |
[2-[(chloromethyl)phenyl]ethyl]triethoxysilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



